Cephalexin hydrochloride

概要

説明

セファレキシン塩酸塩は、第1世代セファロスポリン系の抗生物質です。細菌細胞壁合成を阻害することにより、細菌感染症の治療に広く用いられています。この化合物は、広範囲のグラム陽性菌と一部のグラム陰性菌に効果的です .

準備方法

合成経路と反応条件

セファレキシン塩酸塩は、7-アミノセファロスポラン酸(7-ACA)とフェニルグリシンメチルエステル(PGME)をペニシリンアシラーゼを触媒として用いて合成されます 。このプロセスには、以下の手順が含まれます。

L-フェニルグリシンエステル誘導体の添加: これは、7-ADCA水溶液に加えられます。

酵素反応: 固定化ペニシリンアシラーゼが添加されて反応を触媒します。

分離と濾過: 反応混合物を濾過してセファレキシン粗粉末を得ます。

結晶化: 粗粉末を結晶化、洗浄、乾燥して最終生成物を得ます.

工業生産方法

工業的な環境では、セファレキシンは同様の酵素的プロセスを用いて、より大規模に製造されています。 このプロセスは、収率と純度が最適化されており、多くの場合、連続的な合成と分離技術が用いられています .

化学反応の分析

反応の種類

セファレキシン塩酸塩は、次のようないくつかの種類の化学反応を起こします。

加水分解: β-ラクタム環を加水分解すると、抗生物質の失活につながります。

一般的な試薬と条件

加水分解: 酸性または塩基性条件下での水または水溶液。

酸化: フェントン試薬から生成されたヒドロキシルラジカル。

生成される主要な生成物

加水分解: 失活した分解生成物。

酸化: さまざまな酸化誘導体。

置換: 置換されたセファレキシン誘導体.

科学研究への応用

セファレキシン塩酸塩は、科学研究で数多くの用途があります。

科学的研究の応用

Indications for Use

Cephalexin hydrochloride is indicated for the treatment of several types of infections caused by susceptible bacteria. The primary applications include:

- Urinary Tract Infections : Effective against acute and chronic urinary tract infections, including those caused by Escherichia coli, Klebsiella pneumoniae, and Proteus mirabilis .

- Respiratory Tract Infections : Utilized for treating upper and lower respiratory infections, such as bronchitis and pneumonia, particularly those caused by Streptococcus pneumoniae and Streptococcus pyogenes .

- Skin and Soft Tissue Infections : Commonly prescribed for skin infections caused by Staphylococcus aureus and other gram-positive bacteria .

- Bone Infections : Indicated for osteomyelitis caused by susceptible strains, especially Staphylococcus aureus .

- Otitis Media : Approved for the treatment of middle ear infections due to various pathogens, including Haemophilus influenzae .

Case Studies and Clinical Trials

-

Comparative Study on Efficacy :

A study involving 343 patients demonstrated that 95.7% of those treated with this compound responded satisfactorily for skin infections, compared to 90% for a control group treated with cephalexin monohydrate. Adverse effects were minimal, with only a 4.95% discontinuation rate due to mild side effects . -

Randomized Controlled Trials :

In a double-blind trial comparing cephalexin with placebo in outpatient subjects, both groups showed high clinical cure rates (90.5% for cephalexin vs. 84.1% for placebo), indicating its effectiveness in managing post-surgical infections . -

Longitudinal Studies :

Research has shown that cephalexin is effective in treating recurrent urinary tract infections in pediatric populations, with significant reductions in infection rates over a follow-up period of six months .

Adverse Effects

While generally well-tolerated, cephalexin can cause side effects such as gastrointestinal disturbances (nausea, diarrhea), skin reactions (rash, urticaria), and rare but serious allergic reactions (Stevens-Johnson syndrome) . The incidence of adverse events is relatively low, making it a preferred choice among antibiotics.

Dosage Forms and Administration

This compound is available in various forms:

- Oral capsules (250 mg, 500 mg)

- Oral suspension (125 mg/5 mL, 250 mg/5 mL)

- Tablets (250 mg, 500 mg)

The typical adult dosage ranges from 250 mg to 500 mg taken every six hours, depending on the severity of the infection .

作用機序

セファレキシン塩酸塩は、細菌細胞壁合成を阻害することによって効果を発揮します。細菌細胞壁のペニシリン結合タンパク質(PBP)に結合し、ペプチドグリカン合成の最終的なトランスペプチダーゼ反応を阻害します。 この阻害は、細胞溶解と死につながります .

類似の化合物との比較

類似の化合物

セフラジン: 構造と活性スペクトルが似ていますが、さまざまな製剤で入手できます.

セファドロキシル: 半減期が長い、別の第1世代セファロスポリン系薬剤です.

セファゾリン: 主に静脈内投与用で、抗菌スペクトルが似ています.

独自性

セファレキシン塩酸塩は、経口バイオアベイラビリティが高く、グラム陽性菌と一部のグラム陰性菌に対して広範囲にわたって効果を発揮する点が特徴です。 また、ペニシリンと比べて、β-ラクタマーゼ酵素による分解を受けにくい点も特徴です .

類似化合物との比較

Similar Compounds

Cephradine: Similar structure and spectrum of activity but available in different formulations.

Cefadroxil: Another first-generation cephalosporin with a longer half-life.

Cefazolin: Used primarily for intravenous administration with a similar antibacterial spectrum.

Uniqueness

Cephalexin Hydrochloride is unique due to its oral bioavailability and broad-spectrum activity against both gram-positive and some gram-negative bacteria. It is also less susceptible to degradation by β-lactamase enzymes compared to penicillins .

生物活性

Cephalexin hydrochloride is a first-generation cephalosporin antibiotic widely used to treat various bacterial infections. Its biological activity primarily stems from its ability to inhibit bacterial cell wall synthesis, making it effective against a range of gram-positive and some gram-negative bacteria. This article delves into the mechanisms of action, pharmacokinetics, clinical efficacy, and case studies related to this compound.

Cephalexin exerts its antibacterial effects by binding to penicillin-binding proteins (PBPs) located in the bacterial cell wall. This binding inhibits the transpeptidation reaction, a critical step in peptidoglycan synthesis, leading to cell lysis and death. The specific actions include:

- Inhibition of Peptidoglycan Synthesis : The beta-lactam ring structure of cephalexin is crucial for its activity as it mimics the D-Ala-D-Ala portion of the peptidoglycan precursor, facilitating its binding to PBPs.

- Resistance Mechanisms : Bacteria can develop resistance through:

Pharmacokinetics

Cephalexin is characterized by several pharmacokinetic properties:

- Absorption : Rapidly absorbed with nearly 100% bioavailability when taken orally. Peak plasma concentrations are reached within 1 hour post-administration .

- Distribution : Widely distributed in body fluids, with approximately 10-15% binding to plasma proteins.

- Metabolism : Minimal metabolism occurs; it is primarily excreted unchanged in urine (over 90%) within 6 hours .

- Half-life : Approximately 49.5 minutes in a fasted state .

Clinical Efficacy

This compound has demonstrated significant efficacy in treating various infections, particularly skin and soft tissue infections. Two notable studies highlight its effectiveness:

Study A: Comparative Efficacy

- Design : Randomized multicenter double-blind study involving patients with skin and soft tissue infections.

- Results :

Study B: Dosing Comparison

- Objective : To compare treatment failure rates between different dosing regimens (500 mg twice daily vs. four times daily).

- Findings : No significant differences in treatment failure rates were observed, indicating flexibility in dosing without compromising efficacy .

Data Table: Clinical Outcomes

| Study | Treatment Group | Sample Size | Response Rate (%) | Adverse Events (%) |

|---|---|---|---|---|

| A | Cephalexin HCl | 71 | 95.7 | 4.95 |

| A | Cephalexin Mono | 81 | 90 | 4.95 |

| B | BID (500 mg) | 173 | Similar Failure | Not Reported |

| B | QID (500 mg) | 88 | Similar Failure | Not Reported |

Case Studies

Several case studies have documented the successful use of this compound in treating specific infections:

- Skin Abscesses : A case involving multiple patients treated with cephalexin showed high resolution rates for abscesses caused by Staphylococcus aureus.

- Urinary Tract Infections (UTIs) : In a cohort study, cephalexin was effective against cefazolin-susceptible strains, demonstrating low recurrence rates within 30 days post-treatment .

特性

CAS番号 |

105879-42-3 |

|---|---|

分子式 |

C16H20ClN3O5S |

分子量 |

401.9 g/mol |

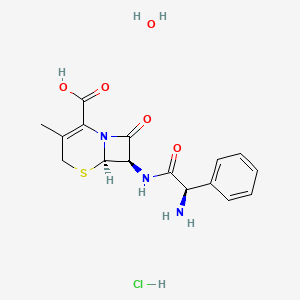

IUPAC名 |

(6R,7R)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrate;hydrochloride |

InChI |

InChI=1S/C16H17N3O4S.ClH.H2O/c1-8-7-24-15-11(14(21)19(15)12(8)16(22)23)18-13(20)10(17)9-5-3-2-4-6-9;;/h2-6,10-11,15H,7,17H2,1H3,(H,18,20)(H,22,23);1H;1H2/t10-,11-,15-;;/m1../s1 |

InChIキー |

YHJDZIQOCSDIQU-OEDJVVDHSA-N |

SMILES |

CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=CC=C3)N)SC1)C(=O)O.O.Cl |

異性体SMILES |

CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)N)SC1)C(=O)O.O.Cl |

正規SMILES |

CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=CC=C3)N)SC1)C(=O)O.O.Cl |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

関連するCAS |

15686-71-2 (Parent) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

5-Thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid, 7-((aminophenylacetyl)amino)-3-methyl-8-oxo-, (6R-(6alpha,7beta(R*)))- Cefalexin Cephalexin Cephalexin Dihydride Cephalexin Hemihydrate Cephalexin Hydrochloride Cephalexin Monohydrate Cephalexin Monohydrochloride Cephalexin Monohydrochloride, Monohydrate Cephalexin, (6R-(6alpha,7alpha(R*)))-Isomer Cephalexin, (6R-(6alpha,7beta(S*)))-Isomer Cephalexin, (6R-(6alpha,7beta))-Isomer Cephalexin, Monosodium Salt Cephalexin, Monosodium Salt, (6R-(6alpha,7beta))-Isomer Ceporexine Palitrex |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。